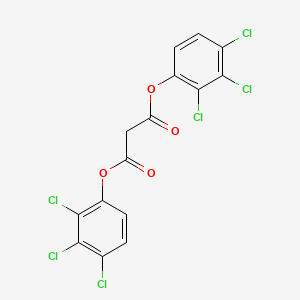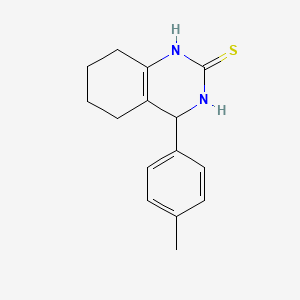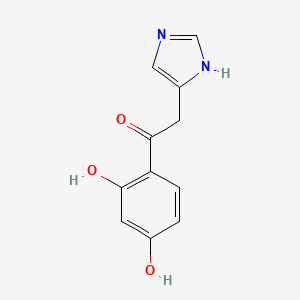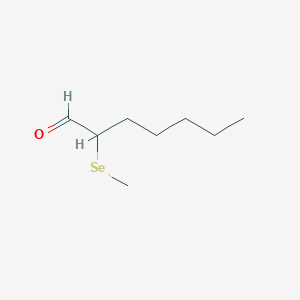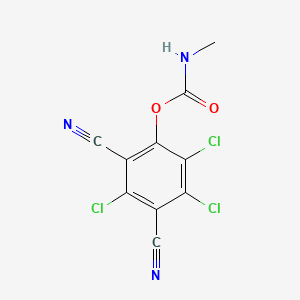
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate is a chemical compound known for its applications in various fields, including agriculture and industry. It is a derivative of chlorothalonil, a broad-spectrum fungicide used to control fungal diseases on crops .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate involves multiple steps. One common method includes the chlorination of isophthalonitrile, followed by hydrolysis and subsequent methylation. The reaction conditions typically involve the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and hydrolysis processes. The use of continuous flow reactors and automated systems helps in maintaining the consistency and purity of the product. The final product is usually purified through crystallization or distillation techniques .
化学反応の分析
Types of Reactions
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its effects on various biological systems, including its role as a potential antimicrobial agent.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the formulation of fungicides and other agrochemicals.
作用機序
The mechanism of action of 1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate involves the inhibition of key enzymes in fungal cells, leading to the disruption of cellular processes and ultimately cell death. The molecular targets include enzymes involved in the synthesis of essential cellular components. The pathways affected are primarily those related to cell wall synthesis and energy production .
類似化合物との比較
Similar Compounds
Chlorothalonil: A closely related compound with similar fungicidal properties.
4-Hydroxychlorothalonil: Another derivative with comparable applications and mechanisms of action.
Uniqueness
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, 4-methylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylcarbamate group enhances its stability and effectiveness as a fungicide compared to other similar compounds .
特性
CAS番号 |
67205-72-5 |
|---|---|
分子式 |
C10H4Cl3N3O2 |
分子量 |
304.5 g/mol |
IUPAC名 |
(2,3,5-trichloro-4,6-dicyanophenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H4Cl3N3O2/c1-16-10(17)18-9-5(3-15)6(11)4(2-14)7(12)8(9)13/h1H3,(H,16,17) |
InChIキー |
ABXIMARDIPOILJ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


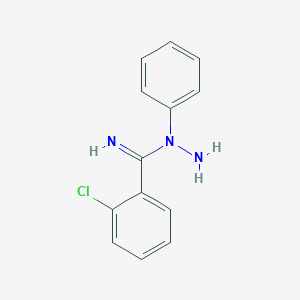

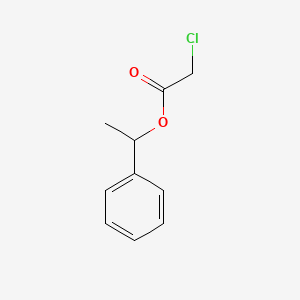
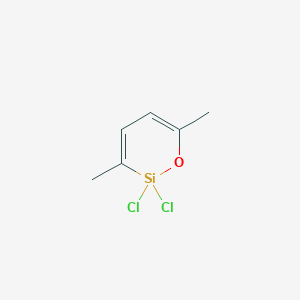

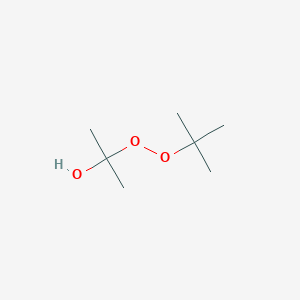
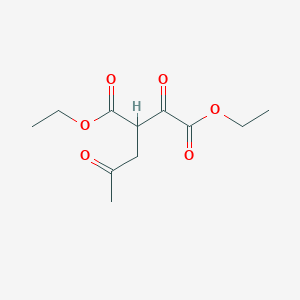
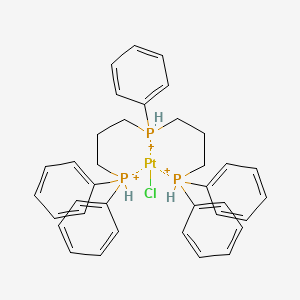
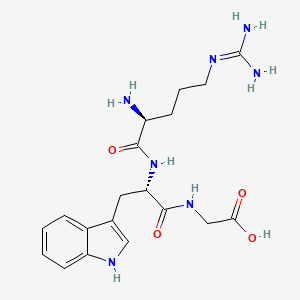
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
